molecular formula C9H17NO2 B2397428 (2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine CAS No. 1592016-15-3

(2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine

Cat. No.: B2397428
CAS No.: 1592016-15-3
M. Wt: 171.24
InChI Key: XSNUGTDPHXUKCZ-JVHMLUBASA-N
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Description

(2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine is a chiral compound with a morpholine ring substituted with two methyl groups and an oxirane (epoxide) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Epoxidation: The oxirane group can be introduced through the epoxidation of an appropriate alkene precursor using reagents such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane group to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted morpholine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Diols.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

(2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The oxirane group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The compound’s chiral nature may also contribute to its selectivity and potency in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2R,6S)-2,6-Dimethylmorpholine: Lacks the oxirane group, making it less reactive in certain chemical reactions.

    (2R,6S)-2,6-Dimethyl-4-(hydroxymethyl)morpholine: Contains a hydroxyl group instead of an oxirane, leading to different reactivity and applications.

    (2R,6S)-2,6-Dimethyl-4-(chloromethyl)morpholine: Contains a chloromethyl group, which can undergo different substitution reactions compared to the oxirane group.

Uniqueness

(2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine is unique due to the presence of the oxirane group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S,6R)-2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7-3-10(4-8(2)12-7)5-9-6-11-9/h7-9H,3-6H2,1-2H3/t7-,8+,9?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNUGTDPHXUKCZ-JVHMLUBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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